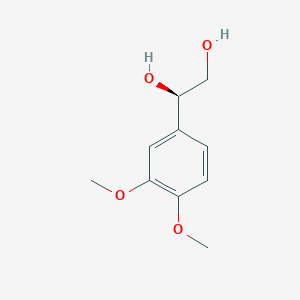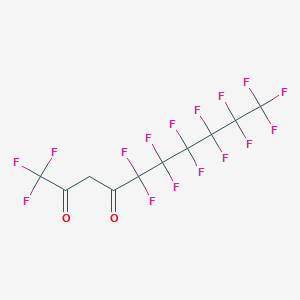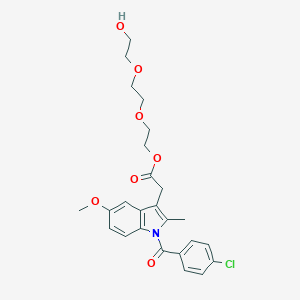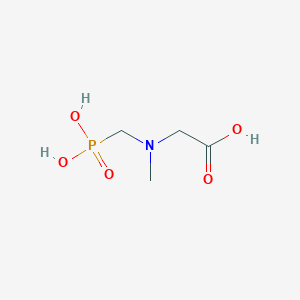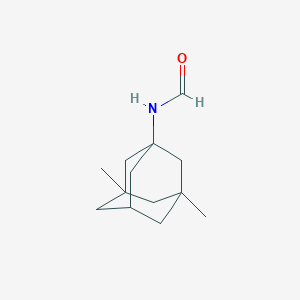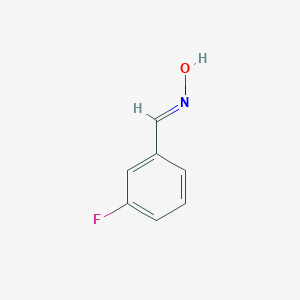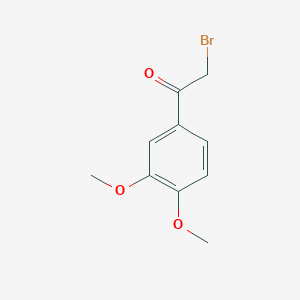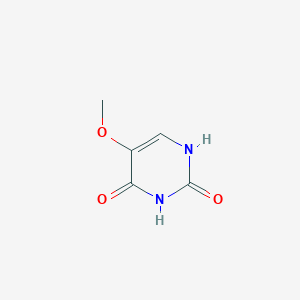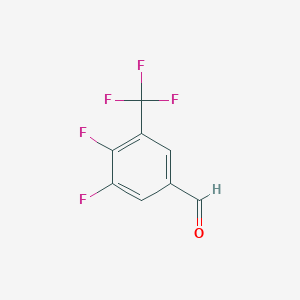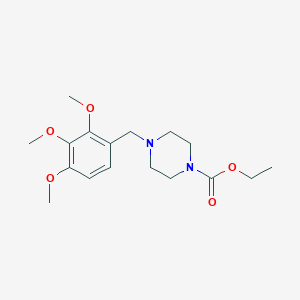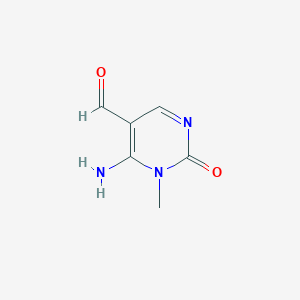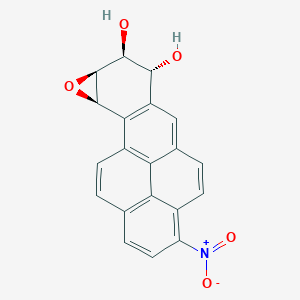
trans-7,8-Dihydroxy-anti-9,10-epoxy-7,8,9,10-tetrahydro-3-nitrobenzo(a)pyrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trans-7,8-Dihydroxy-anti-9,10-epoxy-7,8,9,10-tetrahydro-3-nitrobenzo(a)pyrene (DEN) is a polycyclic aromatic hydrocarbon (PAH) that is commonly found in the environment as a result of incomplete combustion of organic matter. DEN is a potent mutagen and carcinogen, and exposure to this compound has been linked to an increased risk of cancer development. In recent years, there has been growing interest in the synthesis, mechanism of action, and potential applications of DEN in scientific research.
Mécanisme D'action
The mechanism of action of trans-7,8-Dihydroxy-anti-9,10-epoxy-7,8,9,10-tetrahydro-3-nitrobenzo(a)pyrene is complex and involves multiple steps. Upon exposure, trans-7,8-Dihydroxy-anti-9,10-epoxy-7,8,9,10-tetrahydro-3-nitrobenzo(a)pyrene is metabolized by cytochrome P450 enzymes to form reactive intermediates, including the highly reactive epoxide intermediate. This intermediate can then react with DNA to form covalent adducts, which can lead to DNA damage and mutations. Additionally, trans-7,8-Dihydroxy-anti-9,10-epoxy-7,8,9,10-tetrahydro-3-nitrobenzo(a)pyrene can generate ROS, which can further contribute to DNA damage and oxidative stress.
Effets Biochimiques Et Physiologiques
Exposure to trans-7,8-Dihydroxy-anti-9,10-epoxy-7,8,9,10-tetrahydro-3-nitrobenzo(a)pyrene has been shown to have a number of biochemical and physiological effects, including DNA damage, increased ROS production, and altered gene expression. In animal models, trans-7,8-Dihydroxy-anti-9,10-epoxy-7,8,9,10-tetrahydro-3-nitrobenzo(a)pyrene exposure has been linked to the development of liver cancer, lung cancer, and other types of tumors.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using trans-7,8-Dihydroxy-anti-9,10-epoxy-7,8,9,10-tetrahydro-3-nitrobenzo(a)pyrene in scientific research is its well-characterized mechanism of action and ability to induce DNA damage and mutations. Additionally, trans-7,8-Dihydroxy-anti-9,10-epoxy-7,8,9,10-tetrahydro-3-nitrobenzo(a)pyrene is relatively inexpensive and easy to synthesize. However, there are also limitations to using trans-7,8-Dihydroxy-anti-9,10-epoxy-7,8,9,10-tetrahydro-3-nitrobenzo(a)pyrene, including its potential toxicity and the need for appropriate safety precautions when handling this compound.
Orientations Futures
There are a number of potential future directions for research involving trans-7,8-Dihydroxy-anti-9,10-epoxy-7,8,9,10-tetrahydro-3-nitrobenzo(a)pyrene, including the development of new methods for synthesizing this compound, the identification of new biomarkers for trans-7,8-Dihydroxy-anti-9,10-epoxy-7,8,9,10-tetrahydro-3-nitrobenzo(a)pyrene exposure and toxicity, and the investigation of potential therapeutic applications for trans-7,8-Dihydroxy-anti-9,10-epoxy-7,8,9,10-tetrahydro-3-nitrobenzo(a)pyrene in cancer treatment. Additionally, further research is needed to better understand the mechanisms of trans-7,8-Dihydroxy-anti-9,10-epoxy-7,8,9,10-tetrahydro-3-nitrobenzo(a)pyrene-induced mutagenesis and carcinogenesis, as well as the potential health effects of exposure to this compound in humans.
Méthodes De Synthèse
Trans-7,8-Dihydroxy-anti-9,10-epoxy-7,8,9,10-tetrahydro-3-nitrobenzo(a)pyrene can be synthesized through a number of different methods, including chemical synthesis and microbial transformation. One commonly used method involves the oxidation of benzo(a)pyrene, which results in the formation of the epoxide intermediate. This intermediate can then be further modified through reduction and nitration to yield trans-7,8-Dihydroxy-anti-9,10-epoxy-7,8,9,10-tetrahydro-3-nitrobenzo(a)pyrene.
Applications De Recherche Scientifique
Trans-7,8-Dihydroxy-anti-9,10-epoxy-7,8,9,10-tetrahydro-3-nitrobenzo(a)pyrene has been widely used in scientific research as a model compound for studying the mechanisms of mutagenesis and carcinogenesis. Specifically, trans-7,8-Dihydroxy-anti-9,10-epoxy-7,8,9,10-tetrahydro-3-nitrobenzo(a)pyrene has been used to investigate the role of reactive oxygen species (ROS) in DNA damage and repair, as well as the effects of DNA adducts on gene expression and cell signaling pathways.
Propriétés
Numéro CAS |
149559-16-0 |
|---|---|
Nom du produit |
trans-7,8-Dihydroxy-anti-9,10-epoxy-7,8,9,10-tetrahydro-3-nitrobenzo(a)pyrene |
Formule moléculaire |
C20H13NO5 |
Poids moléculaire |
347.3 g/mol |
Nom IUPAC |
(3R,5S,6S,7R)-14-nitro-4-oxahexacyclo[11.6.2.02,8.03,5.010,20.017,21]henicosa-1(20),2(8),9,11,13,15,17(21),18-octaene-6,7-diol |
InChI |
InChI=1S/C20H13NO5/c22-17-12-7-9-2-4-10-13(21(24)25)6-3-8-1-5-11(15(9)14(8)10)16(12)19-20(26-19)18(17)23/h1-7,17-20,22-23H/t17-,18+,19-,20+/m1/s1 |
Clé InChI |
IRRRBEKHSFTNCO-WCIQWLHISA-N |
SMILES isomérique |
C1=CC2=C3C(=CC4=C2[C@@H]5[C@@H](O5)[C@H]([C@@H]4O)O)C=CC6=C(C=CC1=C63)[N+](=O)[O-] |
SMILES |
C1=CC2=C3C(=CC4=C2C5C(O5)C(C4O)O)C=CC6=C(C=CC1=C63)[N+](=O)[O-] |
SMILES canonique |
C1=CC2=C3C(=CC4=C2C5C(O5)C(C4O)O)C=CC6=C(C=CC1=C63)[N+](=O)[O-] |
Synonymes |
3-nitrobenzo(a)pyrene-7,8-diol-9,10-epoxide 3-nitrobenzo(a)pyrene-trans-7,8-diol-anti-9,10-epoxide NBPDE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



